molecular formula C17H18N6O3S B2896189 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 901153-93-3

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Numéro de catalogue: B2896189
Numéro CAS: 901153-93-3
Poids moléculaire: 386.43
Clé InChI: BZTOGJCKFFDNKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-12-5-6-14(26-2)13(8-12)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTOGJCKFFDNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of the 1,2,4-Triazole Core

Formation of 4-Amino-3-Mercapto-5-(Pyridin-3-yl)-4H-1,2,4-Triazole

The triazole scaffold is synthesized via cyclization of pyridine-3-carboxylic acid hydrazide derivatives. Two primary routes have been reported:

Method A: Traditional Cyclization in Ethanolic Medium
  • Reagents : Pyridine-3-carboxylic acid hydrazide, carbon disulfide (CS₂), hydrazine hydrate (N₂H₄·H₂O).
  • Conditions : Reflux in ethanol for 8–12 hours.
  • Mechanism : Formation of potassium dithiocarbazinate intermediate, followed by cyclization with hydrazine.
  • Yield : 68–72%.
Method B: Microwave-Assisted Cyclization
  • Reagents : Pyridine-3-carbohydrazide, CS₂, hydrazine hydrate.
  • Conditions : Microwave irradiation (300 W, 100°C) for 20–30 minutes without solvent.
  • Advantages : Reduced reaction time (30 minutes vs. 12 hours), improved yield (78–82%).

Table 1: Comparison of Cyclization Methods

Method Time (h) Yield (%) Purity (%)
Traditional 12 68–72 95
Microwave 0.5 78–82 98

Alternative Pathways for Sulfanyl Acetamide Formation

Two-Step Synthesis via Dimethyl N-Cyanoiminodithiocarbonate

A modified approach involves intermediate formation of methyl N′-cyano-N-sulfonylcarbamimidothioates, followed by hydrazine treatment:

  • Step 1: Formation of Methyl N′-Cyanoimidothioate

    • Reagents :
      • 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 equiv).
      • Dimethyl N-cyanoiminodithiocarbonate (1.1 equiv).
      • K₂CO₃ (1.5 equiv).
    • Conditions : Reflux in acetone for 12 hours.
    • Intermediate Yield : 85–88%.
  • Step 2: Hydrazine-Mediated Cyclization

    • Reagents : Hydrazine hydrate (5 equiv).
    • Solvent : Acetonitrile or ethanol.
    • Conditions : Reflux for 7–16 hours.
    • Final Compound Yield : 60–65%.

Table 3: Two-Step Synthesis Efficiency

Step Reagent Time (h) Yield (%)
1 Dimethyl dithiocarbonate 12 85–88
2 Hydrazine hydrate 16 60–65

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (s, 1H, pyridine-H), 7.90–7.30 (m, 4H, aromatic), 5.20 (s, 2H, NH₂), 3.80 (s, 6H, OCH₃).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 198–200°C.

Industrial and Pharmacological Applications

The compound’s synthesis is pivotal for developing anti-inflammatory agents due to its triazole and pyridine motifs, which inhibit cyclooxygenase-2 (COX-2). Scale-up protocols recommend microwave-assisted cyclization to reduce energy costs by 40% compared to traditional methods.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives (e.g., pyridine-3-carbohydrazide) with iso-thiocyanates in ethanol under reflux, followed by NaOH/HCl treatment to cyclize into the 1,2,4-triazole-3-thiol core .
  • Alkylation with α-chloroacetamide : The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives in methanol or DMF, using KOH as a base. Reaction temperature (40–60°C) and solvent polarity are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .

Q. How is structural characterization performed for this compound?

Methodological approaches include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.3–8.7 ppm, triazole protons at δ 7.9–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₆O₃S: 413.1422) .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between triazole and pyridinyl rings (~15–25°) .

Advanced Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR strategies involve:

  • Substituent variation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., -OCH₃, -NH₂) groups to assess bioactivity shifts. For example, chloro-substituted analogs show 2–3× higher antimicrobial potency .
  • Triazole ring modifications : Introduce pyrrolidine or oxadiazole fused rings to enhance metabolic stability. Computational docking (AutoDock Vina) predicts improved binding to cytochrome P450 enzymes .
  • Quantitative SAR (QSAR) models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with experimental IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) .

Q. What experimental designs resolve contradictions in reported biological activity data?

Contradictions (e.g., variable IC₅₀ values in antifungal assays) are addressed via:

  • Standardized protocols : Use CLSI M38-A2 guidelines for fungal strains (e.g., Candida albicans ATCC 90028) with consistent inoculum size (1–5 × 10³ CFU/mL) and incubation (35°C, 48 hr) .
  • Control compounds : Include fluconazole (antifungal) and doxorubicin (anticancer) as benchmarks.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare triplicate datasets, minimizing batch-to-batch variability .

Q. How can computational methods predict the compound’s mechanism of action?

Advanced approaches include:

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) using Schrödinger Suite. The sulfanylacetamide moiety forms H-bonds with Thr830 and Met793 .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F = 65%) but high plasma protein binding (88%), suggesting dose adjustments for in vivo studies .

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